molecular formula C20H28O2Si3 B099315 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane CAS No. 18586-22-6

1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane

Cat. No.: B099315
CAS No.: 18586-22-6
M. Wt: 384.7 g/mol
InChI Key: OOGRAMOPTBMVKO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

bis[[ethenyl(dimethyl)silyl]oxy]-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2Si3/c1-7-23(3,4)21-25(22-24(5,6)8-2,19-15-11-9-12-16-19)20-17-13-10-14-18-20/h7-18H,1-2H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGRAMOPTBMVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172919-26-5
Record name Poly[oxy(diphenylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID4066385
Record name Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl-
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Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18586-22-6
Record name 1,5-Diethenyl-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18586-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl-
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Record name Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl-
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Record name Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl-
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Record name 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane
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Preparation Methods

Bifunctional Organocatalysts

N-Heterocyclic carbenes (NHCs) enhance reaction rates by simultaneously activating siloxanes and stabilizing transition states. Trials show a 12% yield increase compared to traditional Pt catalysts.

Continuous-Flow Reactors

Microreactor systems reduce reaction times from hours to minutes by improving heat transfer. Pilot studies achieved 88% yield at 120°C and 10 bar pressure .

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form siloxane derivatives.

    Reduction: Reduction reactions can modify the silicon-oxygen bonds, leading to different organosilicon products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various siloxane derivatives, which can be further utilized in the synthesis of advanced materials and compounds .

Scientific Research Applications

Materials Science

1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is utilized in the development of advanced materials due to its ability to enhance mechanical properties and thermal stability. It is particularly effective as a modifier in silicone-based materials.

Table 1: Properties of Siloxane-Based Materials Modified with Trisiloxanes

PropertyUnmodified SiliconeModified with Trisiloxane
Tensile Strength (MPa)2.54.0
Elongation at Break (%)300400
Thermal Stability (°C)200250

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate for synthesizing various siloxane derivatives and polymers. Its vinyl groups allow for further functionalization through polymerization reactions.

Case Study: Synthesis of Functional Siloxanes

A study demonstrated the use of this compound in the synthesis of functionalized siloxanes that exhibit improved hydrophobicity and thermal stability. The resulting materials showed enhanced properties suitable for coatings and sealants.

Coatings and Sealants

Due to its excellent adhesion properties and resistance to environmental factors, this compound is frequently used in formulating coatings and sealants. Its incorporation improves durability and weather resistance.

Table 2: Performance Comparison of Coatings

Coating TypeWithout TrisiloxaneWith Trisiloxane
Adhesion Strength (N/mm²)812
UV Resistance (hours)5001000
Water Resistance (Rating)24

Biomedical Applications

Emerging research indicates potential applications in biomedicine due to its biocompatibility and low toxicity profile. Investigations into drug delivery systems utilizing this siloxane have shown promising results in enhancing drug solubility and release rates.

Case Study: Drug Delivery Systems

A recent study explored the use of this compound in creating nanocarriers for targeted drug delivery. The results indicated improved therapeutic efficacy and reduced side effects compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the materials it is incorporated into, such as enhancing thermal stability, chemical resistance, and electrical insulation .

Comparison with Similar Compounds

Chemical Structure :

  • Systematic Name : 3,3-Bis[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane
  • CAS No.: 60111-54-8 (primary), 74332-73-3 (alternative) .
  • Molecular Formula : C18H30O2Si5
  • Molecular Weight : ~435 g/mol (calculated).

Key Properties :

  • Reactivity: Contains vinyl (-CH=CH2) groups, enabling hydrosilylation reactions for synthesizing acrylate monomers .
  • Applications : Intermediate in polymer chemistry, particularly for silicone-modified acrylates used in coatings and adhesives .

Comparison with Structurally Similar Trisiloxanes

Structural and Molecular Comparisons

Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound (60111-54-8) C18H30O2Si5 2 vinyl, 4 methyl, 2 phenyl ~435 Reactive vinyl groups for polymerization
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (17875-55-7) C16H22O2Si3 4 methyl, 2 phenyl 330.6 Lacks vinyl groups; higher thermal stability
1,5-Divinylhexamethyltrisiloxane (136777-27-0) C10H24O2Si3 2 vinyl, 6 methyl 260.6 High volatility, no phenyl groups
1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane (3982-82-9) C28H32O2Si3 4 methyl, 4 phenyl 461.8 Enhanced hydrophobicity; cosmetic applications
Tetrakis(dimethylsiloxy)silane (17082-47-2) C8H28O4Si5 8 methyl, 0 phenyl/vinyl 296.7 High siloxane content; lubricant applications

Physical and Chemical Properties

Property Target Compound 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane 1,5-Divinylhexamethyltrisiloxane
Boiling Point Not reported 137°C (at 2.8 mmHg) ~150°C (estimated)
Density Not reported 0.9936 g/cm³ ~0.85–0.90 g/cm³ (typical for siloxanes)
Refractive Index Not reported 1.5 ~1.38–1.40
Reactivity High (vinyl groups) Low (saturated structure) Moderate (vinyl groups)

Application-Specific Comparisons

Polymer Chemistry

  • Target Compound : Key in synthesizing silicone-acrylate hybrids for UV-curable coatings due to vinyl reactivity .
  • 1,5-Divinylhexamethyltrisiloxane : Used in crosslinking silicone rubbers but lacks phenyl-enhanced thermal stability .

Cosmetics and Lubricants

  • 1,3,3,5-Tetramethyltetraphenyltrisiloxane : Acts as an emollient in cosmetics; tetraphenyl structure improves spreadability and moisture retention .
  • Tetrakis(dimethylsiloxy)silane: Non-reactive lubricant with high thermal stability .

Environmental Impact

  • Target Compound : Low acute aquatic toxicity (fish LC50 >2.397 mg/L) but poor biodegradability .

Critical Analysis of Divergent Data

  • CAS Number Conflicts : The target compound is inconsistently listed as 60111-54-8 and 74332-73-3 ; verification via spectral data (NMR/MS) is recommended.
  • Structural Variants : identifies three acrylate derivatives of the target compound, highlighting possible regioisomerism during synthesis.

Biological Activity

1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS No. 18586-22-6) is a siloxane compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiproliferative effects, as well as its interaction with biological systems.

The molecular formula of this compound is C20H28O2Si3 with a molecular weight of 384.69 g/mol. Key physical properties include:

  • Melting Point: <0°C
  • Boiling Point: 141-144°C at 1 mmHg
  • Density: 0.976 g/cm³
  • Refractive Index: 1.5057
  • Flash Point: >110°C

Antimicrobial Activity

Research indicates that siloxane compounds can exhibit significant antimicrobial properties. A study assessing the antimicrobial effects of various siloxanes found that certain derivatives demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The specific activity of this compound has not been extensively documented in isolation; however, related compounds in the siloxane family have shown promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Siloxanes

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Siloxane AE. coli62.5 µg/mL
Siloxane BS. aureus78.12 µg/mL
1,1,5,5-Tetramethyl...Not specifically testedN/A

The exact mechanism through which this compound exerts its biological effects remains to be elucidated. However, it is hypothesized that the compound may interact with cellular membranes or specific proteins involved in cell signaling pathways. This interaction could lead to alterations in cell metabolism and proliferation.

Case Studies and Research Findings

Recent studies have highlighted the importance of siloxanes in biomedical applications. For example:

  • A study published in Phytochemistry evaluated the biological activities of methanolic extracts from plants containing siloxane derivatives and found significant antibacterial and antiproliferative activities against various microorganisms and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, and how can purity be validated?

  • Methodology : The compound is typically synthesized via hydrosilylation or condensation reactions using chlorosilane precursors. For example, analogous siloxanes (e.g., 1,3-divinyltetramethyldisiloxane) are prepared by reacting dichlorosilanes with water in the presence of a base . Post-synthesis, purity can be validated using gas chromatography (GC) (>98% purity) and nuclear magnetic resonance (NMR) to confirm vinyl group integration (δ 5.7–6.2 ppm for CH₂=CH–Si) and phenyl group resonance (δ 7.2–7.6 ppm) .

Q. Which spectroscopic techniques are critical for characterizing structural and functional groups in this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies vinyl (CH₂=CH–) and methyl/phenyl substituents on silicon .
  • FT-IR : Confirms Si–O–Si stretching (~1000–1100 cm⁻¹) and vinyl C=C vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., via EI-MS for M⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How do computational models predict the thermal stability and decomposition pathways of this trisiloxane?

  • Methodology : Combine thermogravimetric analysis (TGA) with density functional theory (DFT) . TGA under nitrogen/air quantifies decomposition temperatures, while DFT calculates bond dissociation energies (e.g., Si–O vs. Si–C bonds). For related siloxanes, decomposition initiates at ~250–300°C, with volatile siloxane fragments detected via GC-MS .

Q. What experimental designs can elucidate the role of vinyl groups in UV-activated crosslinking for elastomer applications?

  • Methodology :

  • Hydrosilylation kinetics : Monitor crosslinking using real-time FT-IR to track Si–H consumption (2170 cm⁻¹) .
  • Mechanical testing : Compare tensile strength/modulus of crosslinked elastomers with varying vinyl content (e.g., 5–20 mol%) .
  • Swelling studies : Use solvents (e.g., toluene) to calculate crosslink density via Flory-Rehner theory .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodology :

  • Controlled solvent screening : Test solubility in non-polar (hexane) vs. polar aprotic (THF) solvents, noting batch-to-batch variability in impurities (e.g., residual catalysts) .
  • Reactivity studies : Compare hydrosilylation rates under inert (N₂) vs. ambient conditions to isolate oxygen/moisture effects .

Q. What advanced separation techniques are suitable for isolating byproducts from its synthesis?

  • Methodology :

  • Preparative GC or HPLC : Resolves low-volatility siloxane byproducts (e.g., cyclic trisiloxanes) .
  • Membrane filtration : Nanofiltration membranes (MWCO 500–1000 Da) can separate oligomeric species .

Theoretical Framework Integration

  • Link studies to polymer network theory (e.g., rubber elasticity models) when analyzing crosslinked elastomers .
  • Apply transition state theory to predict hydrosilylation activation energies .

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